molecular formula C9H7FN2 B8727731 1-(2-Fluorophenyl)-1H-imidazole

1-(2-Fluorophenyl)-1H-imidazole

Cat. No. B8727731
M. Wt: 162.16 g/mol
InChI Key: GWEXXBVPLGNFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

1-(2-fluorophenyl)imidazole

InChI

InChI=1S/C9H7FN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H

InChI Key

GWEXXBVPLGNFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Difluorobenzene (25 mL, 254.0 mmol), imidazole (15.6 g, 228.6 mmol), and potassium carbonate (70.2 g, 508.0 mmol) were suspended in dimethyl sulfoxide (15 mL). The reaction mixture was heated at 110° C. for 72 hours. The reaction mixture was then partitioned between ethyl acetate and was water and washed several times with a saturated aqueous solution of ammonium chloride to remove a small amount of di-imidazole material. The organic layer was then dried over sodium sulfate and evaporated to dryness to yield 1-(2-fluorophenyl)imidazole (430 mg, 1%) that was used without further purification. ESI-MS m/z calc. 162.1. found 163.3 (M+1)+. Retention time 0.26 minutes (3 min run). 1H NMR (400 MHz, DMSO) δ 8.04 (s, 1H), 7.69-7.62 (m, 1H), 7.57 (s, 1H), 7.54-7.45 (m, 2H), 7.41-7.33 (m, 1H), 7.13 (s, 1H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
70.2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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